N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide
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Overview
Description
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide, also known as PTCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. PTCC is a cyclopropane-based compound that contains both pyridine and thiophene moieties in its structure.
Mechanism of Action
The exact mechanism of action of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide is not fully understood, but it is believed to act as an inhibitor of various enzymes, such as acetylcholinesterase, monoamine oxidase, and butyrylcholinesterase. These enzymes play a crucial role in the regulation of neurotransmitters, which are essential for proper brain function. By inhibiting these enzymes, this compound may help to improve cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. In animal studies, this compound has been found to reduce inflammation and oxidative stress, which are associated with various diseases, such as cancer and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide in lab experiments is its low toxicity and high stability, which makes it an ideal compound for drug development studies. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several potential future directions for research on N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide, including the development of more potent and selective inhibitors of enzymes, the investigation of its potential applications in cancer research, and the exploration of its neuroprotective effects in various neurodegenerative disorders. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, as well as its potential side effects and toxicity.
Synthesis Methods
The synthesis of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide involves the reaction of pyridine-2-carboxaldehyde and thiophene-3-carboxaldehyde with cyclopropanecarboxylic acid in the presence of a base catalyst. The reaction proceeds via a Knoevenagel condensation followed by a cyclopropanation reaction, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and catalyst concentration.
Scientific Research Applications
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide has shown promising results in various scientific research applications, including drug development, cancer research, and neuroscience. In drug development, this compound has been identified as a potential lead compound for the development of new drugs targeting various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-15(13-4-5-13)17(9-12-6-8-19-11-12)10-14-3-1-2-7-16-14/h1-3,6-8,11,13H,4-5,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWZRCPYBMWFID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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